molecular formula C15H21NO5 B084786 1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate CAS No. 13887-57-5

1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate

Cat. No. B084786
CAS RN: 13887-57-5
M. Wt: 295.33 g/mol
InChI Key: LMWSHNLEYBZEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate, also known as IBDU, is a nitrogen-containing organic compound. It is an effective slow-release nitrogen fertilizer that has been widely used in agriculture due to its unique properties.

Mechanism of Action

The slow-release mechanism of 1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate is due to the hydrolysis of the carbamate group in the presence of soil moisture. The hydrolysis releases isobutylamine and carbon dioxide, which slowly converts this compound to ammonium and nitrate ions. The slow-release mechanism of this compound ensures a continuous supply of nitrogen to the plants, which enhances plant growth and yield.
Biochemical and Physiological Effects:
This compound has been shown to have positive effects on plant growth and yield. It enhances the uptake of nitrogen by the plants, which improves the quality and quantity of the crops. It also improves the soil structure and fertility, which enhances the growth of beneficial microorganisms in the soil.

Advantages and Limitations for Lab Experiments

1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate has several advantages for lab experiments. It is easy to handle and store, and it releases nitrogen slowly, which ensures a continuous supply of nitrogen to the plants. However, this compound has some limitations, such as the need for soil moisture for hydrolysis to occur and the slow release rate, which may not be suitable for crops that require a rapid supply of nitrogen.

Future Directions

There are several future directions for the research and development of 1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate. One direction is to improve the slow-release mechanism of this compound to enhance its efficiency and reduce the risk of leaching and volatilization. Another direction is to develop new formulations of this compound that can release other essential nutrients, such as phosphorus and potassium. Additionally, the use of this compound in combination with other fertilizers and soil amendments can be explored to enhance its effectiveness in different soil types and crop species.
Conclusion:
This compound is a nitrogen-containing organic compound that has been widely used as a slow-release nitrogen fertilizer in agriculture. It has several advantages over other nitrogen fertilizers, such as urea and ammonium nitrate. The slow-release mechanism of this compound ensures a continuous supply of nitrogen to the plants, which enhances plant growth and yield. There are several future directions for the research and development of this compound, which can enhance its efficiency and effectiveness in different soil types and crop species.

Synthesis Methods

1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate is synthesized by reacting isobutyl carbamate with 1,2-ethanediol and 1,4-benzodioxane in the presence of a catalyst. The reaction is carried out under mild conditions, and the yield of this compound is high.

Scientific Research Applications

1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate has been widely used as a slow-release nitrogen fertilizer in agriculture. It has several advantages over other nitrogen fertilizers, such as urea and ammonium nitrate. This compound releases nitrogen slowly over a period of several weeks, which reduces the risk of leaching and volatilization. It also reduces the frequency of fertilizer application, which saves labor and reduces the cost of fertilizer.

properties

CAS RN

13887-57-5

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-(2-methylpropyl)carbamate

InChI

InChI=1S/C15H21NO5/c1-10(2)7-16-15(18)20-8-11(17)14-9-19-12-5-3-4-6-13(12)21-14/h3-6,10-11,14,17H,7-9H2,1-2H3,(H,16,18)

InChI Key

LMWSHNLEYBZEOC-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)OCC(C1COC2=CC=CC=C2O1)O

Canonical SMILES

CC(C)CNC(=O)OCC(C1COC2=CC=CC=C2O1)O

Origin of Product

United States

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